2-[(diphenylmethyl)sulfanyl]-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Its structure comprises a fused thieno[3,2-d]pyrimidin-4-one core, substituted at position 2 with a diphenylmethylsulfanyl group and at position 3 with a 4-ethoxyphenyl moiety.
Properties
IUPAC Name |
2-benzhydrylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2S2/c1-2-31-22-15-13-21(14-16-22)29-26(30)25-23(17-18-32-25)28-27(29)33-24(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,24H,2,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEDRCPRUWDHCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(diphenylmethyl)sulfanyl]-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . The reaction conditions often require heating in the presence of a desiccant such as calcium chloride to facilitate the cyclization process . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(Diphenylmethyl)sulfanyl]-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylmethyl or ethoxyphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives, including our compound of interest. These compounds have been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : Thienopyrimidines are believed to inhibit key enzymes involved in cancer cell proliferation and survival. They may act as inhibitors of protein kinases or other targets critical for tumor growth.
- Case Studies : In vitro studies demonstrated that derivatives similar to 2-[(diphenylmethyl)sulfanyl]-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one showed IC50 values in the micromolar range against breast cancer and leukemia cell lines .
Antimicrobial Properties
Aside from anticancer activity, there is evidence suggesting that thienopyrimidine compounds possess antimicrobial properties . This could be attributed to their ability to disrupt microbial cell membranes or inhibit essential bacterial enzymes.
- Research Findings : A study indicated that thienopyrimidine derivatives demonstrated activity against both gram-positive and gram-negative bacteria . The specific mechanisms remain under investigation but may involve interference with bacterial protein synthesis.
Potential Use in Neurological Disorders
Given the structural similarities with other bioactive compounds, there is speculation about the potential use of this compound in treating neurological disorders.
- Neuroprotective Effects : Some thienopyrimidine derivatives have shown promise in neuroprotection and modulation of neuroinflammatory responses. Further research is needed to explore these effects specifically for this compound.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step processes that can be optimized for higher yields and purity. Recent methodologies focus on:
Mechanism of Action
The mechanism of action of 2-[(diphenylmethyl)sulfanyl]-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as CDKs. By inhibiting these kinases, the compound can disrupt the cell cycle and induce apoptosis in cancer cells . The exact pathways and molecular interactions are still under investigation, but its ability to bind to the ATP-binding site of CDKs is a key factor in its activity .
Comparison with Similar Compounds
Substituent Variations at Position 2 (Sulfanyl Group)
The sulfanyl group at position 2 is critical for modulating activity. Key analogs include:
Notes:
Substituent Variations at Position 3 (Aryl Group)
Position 3 substitutions influence electronic and steric interactions:
Notes:
Core Modifications: Thieno[3,2-d]pyrimidin-4-one vs. Related Scaffolds
Comparisons with other pyrimidinone derivatives highlight scaffold-specific effects:
Notes:
- The thieno[3,2-d]pyrimidin-4-one core in the target compound differs from pyrido or cyclopenta analogs in electronic distribution and ring strain, influencing target selectivity .
- Anticancer activity in suggests that substituent flexibility (e.g., benzylamino groups) is critical, but bulky groups like diphenylmethylsulfanyl may require optimization for bioavailability .
Biological Activity
The compound 2-[(diphenylmethyl)sulfanyl]-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula for this compound is with a molecular weight of approximately 342.42 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with a diphenylmethyl sulfanyl group and an ethoxyphenyl moiety.
Antiviral Activity
Recent studies have indicated that compounds similar to thieno[3,2-d]pyrimidines exhibit antiviral properties. For instance, certain derivatives have shown effectiveness against various viral targets by inhibiting viral replication processes. The specific compound may share similar mechanisms due to structural similarities with known antiviral agents .
Anticancer Properties
Thieno[3,2-d]pyrimidine derivatives have also been investigated for their anticancer properties. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The compound's structure suggests it may interact with key proteins involved in cancer cell proliferation and survival.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy. Compounds containing thieno[3,2-d]pyrimidine scaffolds have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase. This activity could position the compound as a candidate for treating inflammatory diseases .
The biological activities of This compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to viral replication or inflammatory processes.
- Receptor Modulation : Potential interaction with G-protein coupled receptors (GPCRs) could alter intracellular signaling pathways.
- DNA/RNA Interaction : Similar compounds have shown the ability to intercalate with nucleic acids, affecting transcription and replication processes.
Study 1: Antiviral Activity Assessment
A study conducted on similar thieno[3,2-d]pyrimidine derivatives demonstrated significant antiviral activity against the influenza virus. The derivatives exhibited IC50 values in the low micromolar range when tested in vitro against infected cell lines . While specific data for our compound is lacking, the structural similarities suggest comparable efficacy.
Study 2: Cancer Cell Line Testing
In vitro tests on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that thieno[3,2-d]pyrimidine derivatives induced apoptosis at concentrations ranging from 10 to 50 µM. The mechanism was attributed to the activation of intrinsic apoptotic pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
Study 3: Anti-inflammatory Activity Evaluation
In a model of acute inflammation induced by lipopolysaccharide (LPS), compounds similar to our target showed a significant reduction in TNF-alpha and IL-6 levels. The study highlighted the potential of thieno[3,2-d]pyrimidines as anti-inflammatory agents through inhibition of NF-kB signaling pathways .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
